5-(3-Methoxyphenyl)isoxazole-3-carboxylic acid

Übersicht

Beschreibung

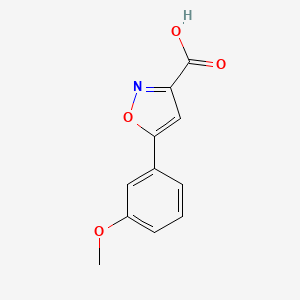

5-(3-Methoxyphenyl)isoxazole-3-carboxylic acid is a chemical compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a methoxy group attached to the phenyl ring, which is further connected to the isoxazole ring through a carboxylic acid group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Methoxyphenyl)isoxazole-3-carboxylic acid can be achieved through various methods. One common approach involves the cycloaddition reaction of nitrile oxides with alkynes. This reaction is typically catalyzed by copper (I) or ruthenium (II) catalysts . Another method involves the cycloisomerization of α,β-acetylenic oximes under the influence of gold (III) chloride . These reactions are carried out under moderate conditions and provide good yields of the desired isoxazole derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cycloaddition or cycloisomerization reactions. The choice of catalysts and reaction conditions can be optimized to ensure high yield and purity of the product. Additionally, the use of continuous flow reactors and other advanced technologies can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

5-(3-Methoxyphenyl)isoxazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of oxides and other oxidized derivatives.

Reduction: Formation of alcohols and other reduced derivatives.

Substitution: Formation of substituted isoxazole derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

- Chemistry As a building block, 5-(3-Methoxyphenyl)isoxazole-3-carboxylic acid is used in the synthesis of complex molecules and heterocyclic compounds.

- Biology The compound is investigated for potential biological activities, including antimicrobial and anticancer properties. In vitro studies reveal that it can inhibit the growth of bacterial strains, suggesting its potential as an antibacterial agent.

- Medicine It is explored as a pharmacophore in drug discovery and development. The compound has been shown to inhibit histone deacetylases (HDACs), which play a crucial role in regulating gene expression related to cancer progression. It also interacts with various receptors involved in inflammatory pathways, potentially reducing inflammation and pain.

- Industry The compound is utilized in the development of new materials and chemical processes.

Chemical Reactions

This compound can undergo several chemical reactions:

- Oxidation Oxidation can form corresponding oxides, using oxidizing agents like potassium permanganate and chromium trioxide .

- Reduction Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms, using reducing agents like lithium aluminum hydride and sodium borohydride .

- Substitution The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions, using nucleophiles like sodium methoxide and potassium tert-butoxide .

This compound exhibits antimicrobial properties, with in vitro studies showing it can inhibit the growth of various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

The compound has also been investigated for its anticancer activity, with studies demonstrating that it can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins.

Case Study: Inhibition of Cancer Cell Proliferation

- Cell Line : HeLa (cervical cancer)

- IC50 Value : 15 μM after 48 hours of treatment

- Mechanism : Induction of caspase-3 activation and downregulation of Bcl-2 expression

Structure-Activity Relationship

The introduction of different substituents at specific positions on the isoxazole ring significantly affects their biological activity.

| Compound | Activity | IC50 (μM) |

|---|---|---|

| This compound | Anticancer (HeLa) | 15 |

| 5-(4-Chlorophenyl)isoxazole-3-carboxylic acid | Antimicrobial (E. coli) | 64 |

| 5-(2-Nitrophenyl)isoxazole-3-carboxylic acid | Anti-inflammatory | 25 |

Applications in Drug Development

Given its biological activities, this compound is being explored as a potential pharmacophore in drug discovery:

- Development of novel antimicrobial agents

- Formulation of anticancer therapeutics targeting specific pathways

- Research into anti-inflammatory drugs that modulate receptor activities

Other potential applications

5-(4-Methoxyphenyl)isoxazole-3-carboxylic acid is widely utilized in research focused on :

- Pharmaceutical Development: As a valuable intermediate in the synthesis of various pharmaceuticals, particularly in developing anti-inflammatory and analgesic drugs .

- Biochemical Research: Used in studies investigating enzyme inhibition and receptor interactions, helping researchers understand biological pathways and disease mechanisms .

- Material Science: Explored for its potential in creating novel materials, such as polymers and coatings, due to its unique chemical structure and properties .

- Agricultural Chemistry: Applications in developing agrochemicals, including herbicides and fungicides, contributing to improved crop protection and yield .

- Analytical Chemistry: Utilized in the development of analytical methods for detecting and quantifying various substances, enhancing the accuracy of chemical analysis .

Wirkmechanismus

The mechanism of action of 5-(3-Methoxyphenyl)isoxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structure and functional groups. For example, isoxazole derivatives have been shown to inhibit histone deacetylases (HDACs) and other enzymes involved in cellular processes . The exact molecular targets and pathways may vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-(4-Methoxyphenyl)isoxazole-3-carboxylic acid: Similar structure with a methoxy group at the para position of the phenyl ring.

5-(3-Fluoro-4-methoxyphenyl)isoxazole-3-carboxylic acid: Contains a fluoro group in addition to the methoxy group.

5-(4-Chlorophenyl)isoxazole-3-carboxylic acid: Contains a chloro group instead of a methoxy group.

Uniqueness

5-(3-Methoxyphenyl)isoxazole-3-carboxylic acid is unique due to the specific positioning of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the carboxylic acid group also adds to its versatility in various chemical reactions and applications.

Biologische Aktivität

5-(3-Methoxyphenyl)isoxazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in drug development, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound belongs to the isoxazole class of compounds, characterized by a five-membered ring containing nitrogen and oxygen. The presence of the methoxy group enhances its solubility and reactivity, making it a valuable candidate for various biological applications.

1. Antimicrobial Activity

Research indicates that isoxazole derivatives, including this compound, exhibit antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting its potential as an antibacterial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

| Pseudomonas aeruginosa | 128 μg/mL |

2. Anticancer Properties

The compound has also been investigated for its anticancer activity. Studies have demonstrated that it can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins.

Case Study: Inhibition of Cancer Cell Proliferation

- Cell Line : HeLa (cervical cancer)

- IC50 Value : 15 μM after 48 hours of treatment

- Mechanism : Induction of caspase-3 activation and downregulation of Bcl-2 expression.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit histone deacetylases (HDACs), which play a crucial role in regulating gene expression related to cancer progression.

- Receptor Modulation : It interacts with various receptors involved in inflammatory pathways, potentially reducing inflammation and pain.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of isoxazole derivatives. The introduction of different substituents at specific positions on the isoxazole ring significantly affects their biological activity.

Table: Structure-Activity Relationship

| Compound | Activity | IC50 (μM) |

|---|---|---|

| This compound | Anticancer (HeLa) | 15 |

| 5-(4-Chlorophenyl)isoxazole-3-carboxylic acid | Antimicrobial (E. coli) | 64 |

| 5-(2-Nitrophenyl)isoxazole-3-carboxylic acid | Anti-inflammatory | 25 |

Applications in Drug Development

Given its promising biological activities, this compound is being explored as a potential pharmacophore in drug discovery. Its applications include:

- Development of novel antimicrobial agents.

- Formulation of anticancer therapeutics targeting specific pathways.

- Research into anti-inflammatory drugs that modulate receptor activities.

Eigenschaften

IUPAC Name |

5-(3-methoxyphenyl)-1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO4/c1-15-8-4-2-3-7(5-8)10-6-9(11(13)14)12-16-10/h2-6H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQNOGHHJKQIZKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CC(=NO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20360219 | |

| Record name | 5-(3-methoxyphenyl)isoxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20360219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

668971-56-0 | |

| Record name | 5-(3-methoxyphenyl)isoxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20360219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.